molecular formula C9H14ClNO2 B1490953 3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one CAS No. 2098089-98-4

3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Cat. No.: B1490953
CAS No.: 2098089-98-4
M. Wt: 203.66 g/mol
InChI Key: WXFWYUBPOUCBGQ-UHFFFAOYSA-N
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Description

3-Chloro-1-(6-hydroxy-3-azabicyclo[311]heptan-3-yl)propan-1-one is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the use of photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and techniques to handle the reagents and control the reaction environment effectively.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The compound's biological activity can be explored for potential therapeutic applications. Its unique structure may interact with biological targets in ways that could be beneficial for drug development.

Medicine: Research into the medicinal properties of this compound may reveal its potential as a drug candidate. Its ability to undergo various chemical reactions makes it a versatile molecule for pharmaceutical synthesis.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

  • 3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one: is structurally similar to other bicyclic compounds such as 3-azabicyclo[3.1.1]heptanes and 3-oxa-6-azabicyclo[3.1.1]heptanes .

Comparison with Similar Compounds

  • 3-Azabicyclo[3.1.1]heptanes: These compounds share the bicyclic structure but may differ in the presence of oxygen atoms or other substituents.

  • 3-Oxa-6-azabicyclo[3.1.1]heptanes: These compounds contain an oxygen atom in the ring, which can affect their chemical properties and reactivity.

Uniqueness: The presence of both chlorine and hydroxyl groups in 3-Chloro-1-(6-hydroxy-3-azabicyclo[311]heptan-3-yl)propan-1-one makes it unique among similar compounds

Properties

IUPAC Name

3-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c10-2-1-8(12)11-4-6-3-7(5-11)9(6)13/h6-7,9,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFWYUBPOUCBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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